molecular formula C7H6N2O4 B157250 4-Nitrobenzohydroxamic acid CAS No. 1613-76-9

4-Nitrobenzohydroxamic acid

Katalognummer B157250
CAS-Nummer: 1613-76-9
Molekulargewicht: 182.13 g/mol
InChI-Schlüssel: NORABPMBUQMZLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Nitrobenzohydroxamic acid (NBHA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NBHA is a derivative of hydroxamic acid, which is known for its ability to form stable complexes with metal ions. The unique properties of NBHA make it a valuable tool for researchers in the fields of chemistry, biochemistry, and pharmacology.

Wirkmechanismus

4-Nitrobenzohydroxamic acid forms stable complexes with metal ions, which can alter the properties of the metal ions and affect their biological activity. The mechanism of action of 4-Nitrobenzohydroxamic acid is dependent on the specific metal ion it forms a complex with and the biological system it is being used in.
Biochemical and Physiological Effects:
4-Nitrobenzohydroxamic acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain metalloenzymes, which can affect various biological processes. 4-Nitrobenzohydroxamic acid has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-Nitrobenzohydroxamic acid is its ability to form stable complexes with metal ions, which can be used in a variety of applications. However, one limitation of 4-Nitrobenzohydroxamic acid is its potential toxicity, which can limit its use in certain biological systems.

Zukünftige Richtungen

There are several future directions for research involving 4-Nitrobenzohydroxamic acid. One area of research is the development of new metal complexes using 4-Nitrobenzohydroxamic acid as a ligand, which can have potential applications in catalysis, electrochemistry, and materials science. Another area of research is the use of 4-Nitrobenzohydroxamic acid as a chelating agent in the treatment of heavy metal poisoning. Additionally, further research is needed to understand the specific mechanisms of action of 4-Nitrobenzohydroxamic acid and its potential applications in various biological systems.

Synthesemethoden

4-Nitrobenzohydroxamic acid can be synthesized using various methods, including the reaction of 4-nitrobenzoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction yields 4-Nitrobenzohydroxamic acid as a white solid, which can be purified through recrystallization.

Wissenschaftliche Forschungsanwendungen

4-Nitrobenzohydroxamic acid has been used in various scientific studies due to its ability to form stable complexes with metal ions. It has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis, electrochemistry, and materials science. 4-Nitrobenzohydroxamic acid has also been used as a chelating agent in the treatment of heavy metal poisoning.

Eigenschaften

CAS-Nummer

1613-76-9

Produktname

4-Nitrobenzohydroxamic acid

Molekularformel

C7H6N2O4

Molekulargewicht

182.13 g/mol

IUPAC-Name

N-hydroxy-4-nitrobenzamide

InChI

InChI=1S/C7H6N2O4/c10-7(8-11)5-1-3-6(4-2-5)9(12)13/h1-4,11H,(H,8,10)

InChI-Schlüssel

NORABPMBUQMZLT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NO)[N+](=O)[O-]

Kanonische SMILES

C1=CC(=CC=C1C(=O)NO)[N+](=O)[O-]

Andere CAS-Nummern

1613-76-9

Synonyme

4-nitrobenzohydroxamic acid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.